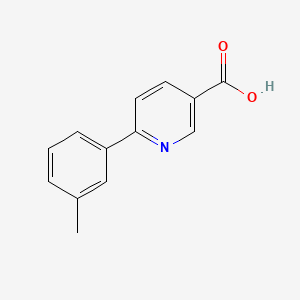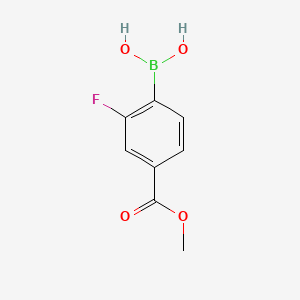
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related boronic acid compounds involves various strategies. For instance, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrates the potential of these compounds as building blocks for silicon-containing drugs . Another example is the synthesis of a complex fluorine-containing compound, which involved a multi-step process including O-methylation and a Schiff reaction . These methods highlight the versatility and reactivity of boronic acids in forming various chemical structures, which could be relevant for the synthesis of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized by techniques such as NMR and X-ray diffraction. For example, the crystal structure of a fluorinated phenylboronic acid derivative was determined, revealing the dihedral angles between the rings and the importance of intermolecular hydrogen bonding . Similarly, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their cyclic oxaborole derivatives was studied, showing diverse molecular structures . These findings suggest that the molecular structure of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid would also exhibit interesting characteristics, potentially including tautomeric forms.
Chemical Reactions Analysis
Boronic acids are known for their role in various chemical reactions. The dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid is an example of how these compounds can facilitate the formation of amide bonds . Additionally, the Suzuki–Miyaura coupling reaction demonstrated the synthetic potential of a halogenated phenylboronic acid derivative . These reactions underscore the reactivity of boronic acids and their utility in organic synthesis, which would be relevant for the chemical reactions involving 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be influenced by substituents on the phenyl ring. For instance, the pKa values and tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids were investigated, showing the effect of fluorine positioning on the properties of these compounds . Moreover, the synthesis of fluorinated heterocyclic compounds from 2-fluoroacrylic building blocks illustrates the role of fluorine in affecting the reactivity and outcome of cyclization reactions . These studies provide a foundation for understanding the physical and chemical properties of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, which would likely exhibit unique behavior due to the presence of the fluorine and methoxycarbonyl groups.
Applications De Recherche Scientifique
-
Suzuki-Miyaura Cross-Coupling Reaction : This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds. In the reaction, a boronic acid (like our compound) reacts with an organic halide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
-
Synthesis of Biologically Active Molecules : Similar compounds have been used in the synthesis of biologically active molecules . For example, 4-Fluoro-2-methoxyphenylboronic acid has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors .
-
Fluorination Reagents : This compound could potentially be used as a fluorination reagent . Fluorination is the process of introducing a fluorine atom into a molecule. This is often done to increase the molecule’s stability or reactivity .
-
Synthesis of Biologically Active Molecules : Similar to 4-Fluoro-2-methoxyphenylboronic acid, this compound could potentially be used in the synthesis of biologically active molecules . For example, it could be used in the synthesis of 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors .
-
Fluorination Reagents : This compound could potentially be used as a fluorination reagent . Fluorination is the process of introducing a fluorine atom into a molecule. This is often done to increase the molecule’s stability or reactivity .
-
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence : Similar to 4-Methoxycarbonylphenylboronic acid, this compound could potentially be used as a reagent for Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
-
Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides : This is another potential application similar to 4-Methoxycarbonylphenylboronic acid .
-
One-pot ipso-nitration of arylboronic acids : This compound could potentially be used in one-pot ipso-nitration of arylboronic acids, similar to 4-Methoxycarbonylphenylboronic acid .
-
Copper-catalyzed nitration : This is another potential application similar to 4-Methoxycarbonylphenylboronic acid .
Safety And Hazards
Propriétés
IUPAC Name |
(2-fluoro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWRLCIYMAYFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647604 | |
| Record name | [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
603122-84-5 | |
| Record name | [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



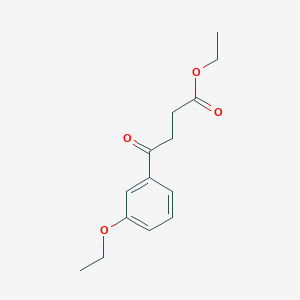
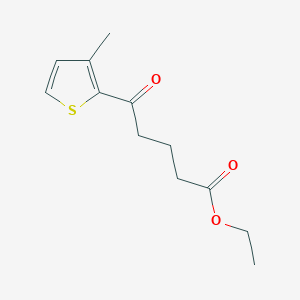
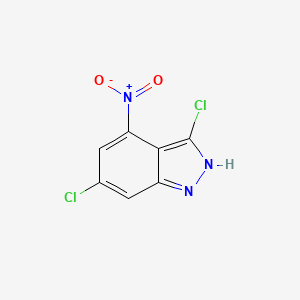
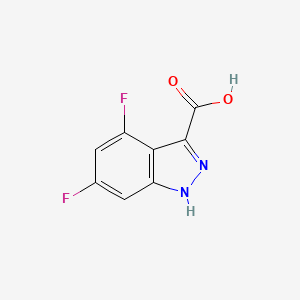
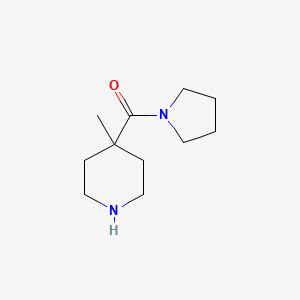
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)
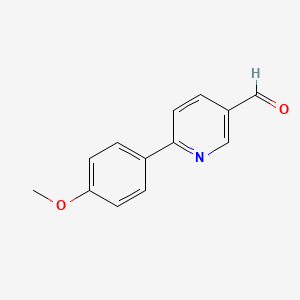
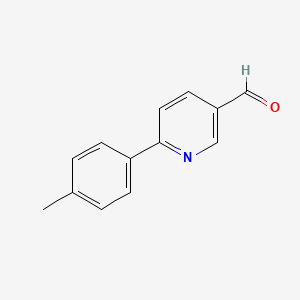
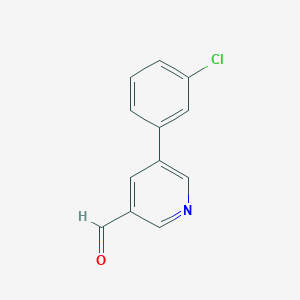
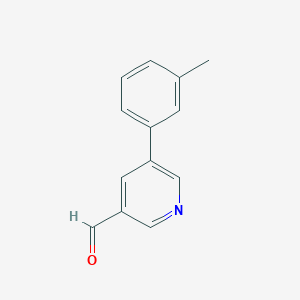
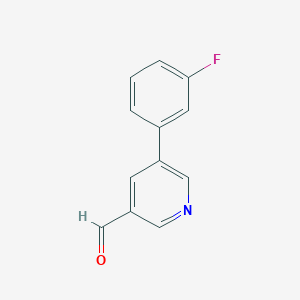
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
